Stannane, butylchlorodimethyl-

Description

Historical Trajectories and Evolution of Organometallic Tin Chemistry

The journey of organometallic chemistry, which studies compounds containing at least one bond between a carbon atom of an organic compound and a metal, began in the 18th century. A significant milestone in the specific field of organotin chemistry occurred in 1849 when Edward Frankland synthesized diethyltin (B15495199) diiodide. This was shortly followed by the work of Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. These pioneering efforts laid the groundwork for a field that would see exponential growth in the 20th century.

Early research in organotin chemistry was largely driven by academic curiosity. However, the discovery of the industrial applications of organotin compounds in the mid-20th century, particularly as stabilizers for polyvinyl chloride (PVC), biocides, and in agriculture, led to a surge in research and development in this area. Scientists like van der Kerk and his colleagues in the Netherlands were instrumental in exploring the practical applications of these compounds.

A crucial development in the understanding of organotin compounds came in the early 1960s with the discovery that the tin atom could expand its coordination number beyond the typical four. The characterization of a five-coordinate triorganotin halide complex by X-ray crystallography opened up new avenues for understanding the reactivity and structural diversity of these compounds.

Classification and Structural Context of Chlorodimethylstannanes within Organotin Compounds

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, denoted as RₙSnX₄₋ₙ, where 'R' is an organic group (e.g., alkyl or aryl), 'X' is a halogen or another anionic group, and 'n' ranges from 1 to 4.

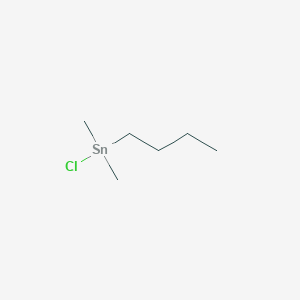

Stannane, butylchlorodimethyl- falls into the category of a triorganotin halide (R₃SnX), specifically a chlorodimethylstannane with one butyl group and two methyl groups attached to the tin atom, along with a chlorine atom. The general structure of chlorodimethylstannanes features a tin atom bonded to two methyl groups, a larger alkyl or aryl group, and a chlorine atom. The geometry around the tin atom in such compounds is typically tetrahedral.

The nature of the organic substituents and the halide atom significantly influences the physicochemical properties and reactivity of the molecule. The butyl group in butylchlorodimethylstannane, for instance, imparts different steric and electronic effects compared to a smaller methyl or a larger aryl group.

Current Frontiers and Emerging Research Avenues in Organotin Chemistry with Specific Reference to Butyl(chloro)dimethylstannane

The field of organotin chemistry continues to evolve, with current research exploring new applications beyond their traditional uses. While the use of some organotin compounds has been curtailed due to environmental concerns, research into new, less toxic, and more specific applications is ongoing.

One of the key areas of modern research is the use of organotin compounds as reagents and catalysts in organic synthesis. Their ability to participate in a wide range of reactions, including Stille coupling, makes them valuable tools for the formation of carbon-carbon bonds. While specific research on butylchlorodimethylstannane as a catalyst is not extensively documented, compounds of this class are explored for their potential in facilitating complex organic transformations.

Another emerging frontier is in materials science. organic-chemistry.orgdocbrown.infobaranlab.orgmdpi.comwikipedia.org Organotin compounds are being investigated as precursors for the synthesis of tin-based nanomaterials and thin films with interesting electronic and optical properties. The specific combination of alkyl and chloro-substituents in butylchlorodimethylstannane could be tailored for the controlled deposition of tin-containing materials.

Detailed Research Findings

Due to the limited availability of specific research data for Stannane, butylchlorodimethyl-, the following tables are presented as illustrative examples of the types of data that are typically collected and analyzed for organotin compounds.

Table 1: Illustrative Spectroscopic Data for a Compound like Butylchlorodimethylstannane

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons of the butyl and methyl groups, with chemical shifts influenced by their proximity to the tin atom. The integration of these signals would confirm the ratio of protons in the different alkyl groups. |

| ¹³C NMR | Distinct signals for each of the carbon atoms in the butyl and methyl groups, providing a carbon skeleton map of the molecule. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching and bending vibrations of the alkyl groups, as well as a band corresponding to the Sn-C bond. hmdb.cawuxiapptec.comnmrdb.orglibretexts.org |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the entire molecule, along with a characteristic isotopic pattern due to the presence of tin and chlorine. Fragmentation patterns would provide further structural information. hpst.czvscht.czrsc.orgchemicalbook.com |

Table 2: Illustrative Physicochemical Properties for a Compound like Butylchlorodimethylstannane

| Property | Illustrative Value/Description |

| Molecular Weight | 227.39 g/mol |

| Appearance | Typically a liquid at room temperature |

| Boiling Point | Dependent on intermolecular forces, expected to be in a range typical for similar organotin halides. |

| Solubility | Generally soluble in organic solvents and insoluble in water. researchgate.net |

| Reactivity | The Sn-Cl bond is a reactive site, susceptible to nucleophilic substitution. The organotin moiety can participate in various coupling reactions. |

Properties

IUPAC Name |

butyl-chloro-dimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2CH3.ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUOPHMUDGXBFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073404 | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15649-31-7 | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015649317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Butyl Chloro Dimethylstannane

Fundamental Organometallic Transformations Involving Butyl(chloro)dimethylstannane

Organotin halides like butyl(chloro)dimethylstannane are versatile intermediates in organic synthesis, primarily due to the reactivity of the Sn-Cl bond. The tin center is electrophilic and susceptible to nucleophilic attack, which is the initiating step for many of the transformations discussed below.

Ligand Exchange Dynamics and Kinetic Studies

Ligand exchange, or substitution, is a fundamental process where a ligand in a complex is replaced by another. For butyl(chloro)dimethylstannane, this typically involves the displacement of the chloride ion by a nucleophile.

The mechanism of ligand exchange at a tetracoordinate tin center can proceed through either a dissociative or an associative pathway. Given the ability of tin(IV) to expand its coordination number, an associative mechanism is highly probable. In this pathway, the incoming nucleophile attacks the tin center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. Subsequently, the leaving group (chloride) departs.

Kinetic studies, if performed on this compound, would likely involve techniques such as NMR spectroscopy to monitor the rate of exchange between the starting stannane and the product. The rate of reaction would be expected to follow second-order kinetics, consistent with an associative mechanism, showing a dependence on the concentration of both the stannane and the incoming nucleophile.

The rate of ligand exchange is significantly influenced by the nature of the incoming ligand (nucleophile). Stronger nucleophiles would be expected to accelerate the reaction.

Table 1: Hypothetical Relative Rates of Ligand Exchange for Butyl(chloro)dimethylstannane with Various Nucleophiles

| Incoming Nucleophile (Nu) | Nucleophile Type | Expected Relative Rate | Plausible Product |

|---|---|---|---|

| H₂O | Neutral, Weak | Slow | BuMe₂Sn(OH) + HCl |

| R₃P | Neutral, Strong | Moderate | [BuMe₂Sn(PR₃)]⁺Cl⁻ |

| R-Li | Anionic, Strong | Very Fast | BuMe₂Sn-R + LiCl |

| RMgBr | Anionic, Strong | Very Fast | BuMe₂Sn-R + MgBrCl |

Note: This table is illustrative and based on general principles of nucleophilicity and organotin reactivity. Actual rates would require experimental determination.

Oxidative Addition Processes and Stereochemical Outcomes

Oxidative addition is a reaction wherein a metal complex is oxidized, and its coordination number increases. wikipedia.org While classical oxidative addition is more characteristic of transition metals, main-group elements like tin can participate in analogous reactions, particularly with highly reactive substrates. researchgate.net For a Sn(IV) compound like butyl(chloro)dimethylstannane, further oxidation is not typical. However, if it were to be formed from a Sn(II) precursor, the addition of a molecule like an alkyl halide (R-X) would constitute an oxidative addition.

For instance, the theoretical reaction: Me₂Sn + BuCl → BuMe₂SnCl would be an oxidative addition where Sn(II) is oxidized to Sn(IV).

In the context of catalysis where butyl(chloro)dimethylstannane might interact with a transition metal catalyst, the stannane itself can act as the substrate for oxidative addition. For example, a low-valent palladium or platinum complex can insert into the Sn-Cl or Sn-C bond. rsc.org

L₂Pd(0) + BuMe₂Sn-Cl → L₂Pd(Cl)(SnMe₂Bu)

The stereochemical outcome of such an addition to a metal center depends on the mechanism. A concerted, three-center transition state typically results in a cis-addition of the two fragments (e.g., SnMe₂Bu and Cl) to the metal. umb.edu A stepwise, Sₙ2-type mechanism would likely lead to a trans-addition.

Reductive Elimination Pathways and Product Formation

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands are eliminated from a metal center, the metal's oxidation state decreases, and a new bond is formed between the eliminated ligands. wikipedia.orgyoutube.com This process is a crucial product-forming step in many catalytic cycles. ilpi.com

Butyl(chloro)dimethylstannane itself does not undergo reductive elimination. Instead, it would be the product of a reductive elimination from a hypothetical higher-valent tin species or, more practically, a byproduct after its fragments have been transferred to a transition metal catalyst.

Consider the reverse of the palladium reaction mentioned above: L₂Pd(Cl)(SnMe₂Bu) → L₂Pd(0) + BuMe₂SnCl

For reductive elimination to occur, the two groups to be eliminated must typically be positioned cis to one another on the metal's coordination sphere. wikipedia.orgilpi.com The facility of the reductive elimination step is influenced by the nature of the ligands and the metal. More electron-donating ligands on the metal can sometimes accelerate the elimination, while bulky ligands might facilitate it by relieving steric strain. wikipedia.org

Insertion and β-Elimination Reactions

Insertion reactions involve the insertion of an unsaturated molecule (like an alkene, alkyne, or CO) into a metal-ligand bond. In the chemistry of butyl(chloro)dimethylstannane, this is not a reaction of the stannane itself but rather of its alkyl or halide groups once transferred to a more reactive metal center.

β-Elimination is a common decomposition pathway for organometallic compounds that possess a β-hydrogen atom on an alkyl ligand. ucla.edulibretexts.org Butyl(chloro)dimethylstannane contains a butyl group, which has β-hydrogens (on the second carbon of the butyl chain). However, β-hydride elimination directly from a stable Sn(IV) center is generally not a facile process. This pathway becomes much more relevant if the butyl group is transferred to a transition metal center that has an available empty coordination site cis to the alkyl ligand. libretexts.org In such a case, the metal abstracts a hydrogen from the β-carbon, forming a metal-hydride and releasing an alkene (1-butene).

Mechanistic Disparities: Concerted vs. Stepwise Reaction Manifolds

The distinction between concerted and stepwise mechanisms is fundamental to understanding reactivity. differencebetween.com

Concerted reactions occur in a single step, passing through a single transition state without the formation of any intermediate. Bond-making and bond-breaking occur simultaneously. quora.com Examples include pericyclic reactions and many Sₙ2 reactions. differencebetween.comquora.com

Stepwise reactions proceed through multiple steps, involving the formation of one or more reactive intermediates. Each step has its own transition state. differencebetween.com Sₙ1 reactions are a classic example.

For butyl(chloro)dimethylstannane, these mechanistic alternatives are relevant in several contexts:

Ligand Substitution: As discussed, an associative ligand exchange can be considered a concerted process (interchange mechanism) or a stepwise one involving a distinct five-coordinate intermediate. Distinguishing between these would require detailed kinetic analysis.

Oxidative Addition/Reductive Elimination: The oxidative addition of an Sn-Cl bond to a metal center can be concerted (via a three-center transition state) or stepwise (e.g., via nucleophilic attack of the metal on the tin, followed by coordination of the displaced chloride). The stereochemical outcome is often a key indicator: concerted pathways typically yield cis products, while stepwise Sₙ2-type pathways can result in inversion of configuration or trans products. umb.edu

Table 2: Comparison of Concerted and Stepwise Pathways for Organometallic Reactions

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One differencebetween.com | Two or more differencebetween.com |

| Intermediates | None quora.com | One or more intermediates are formed differencebetween.com |

| Transition States | One quora.com | Multiple transition states |

| Example | Sₙ2 Reaction, Diels-Alder | Sₙ1 Reaction, E1 Elimination |

| Application to Stannane Chemistry | Concerted oxidative addition leading to cis stereochemistry. | Stepwise ligand exchange via a stable 5-coordinate intermediate. |

Principles of Electron Counting and Coordination Number in Organotin Complexes

Coordination Number refers to the number of atoms directly bonded to the central atom. uci.eduresearchgate.net In the parent molecule, butyl(chloro)dimethylstannane, the tin atom is bonded to four atoms (one butyl group, two methyl groups, and one chlorine), so its coordination number is 4, adopting a tetrahedral geometry. A key feature of tin chemistry is its ability to expand its coordination number to 5 or 6 upon reaction with Lewis bases. gelest.comlumenlearning.com For example, in the presence of a donor solvent (D) or a nucleophile, it can form five-coordinate adducts like [BuMe₂SnCl(D)].

Electron Counting is a formalism used primarily for transition metal complexes to predict stability, often based on the 18-electron rule. uomustansiriyah.edu.iqlibretexts.orgiitd.ac.in For main-group elements like tin, the octet rule is the more relevant guideline.

In butyl(chloro)dimethylstannane, we can count the valence electrons around the central tin atom:

Neutral Ligand Method:

Tin (Group 14) contributes 4 valence electrons.

Each methyl radical contributes 1 electron (2 x 1 = 2).

The butyl radical contributes 1 electron.

The chlorine radical contributes 1 electron.

Total = 4 + 2 + 1 + 1 = 8 valence electrons.

Ionic Method:

Assume the ligands are ions: Bu⁻, Me⁻, Me⁻, Cl⁻.

This would require the tin center to be Sn⁴⁺.

Sn⁴⁺ has 0 valence electrons (Sn atom is [Kr] 4d¹⁰ 5s² 5p²).

Each of the four anionic ligands donates 2 electrons (4 x 2 = 8).

Total = 0 + 8 = 8 valence electrons.

Both methods show that the tin atom in butyl(chloro)dimethylstannane satisfies the octet rule, contributing to its stability as an isolable compound. When it forms a five-coordinate complex, such as [BuMe₂SnCl(D)], it becomes a hypervalent species with 10 electrons in its valence shell, a common feature for elements in the third period and below.

Electrophilic and Nucleophilic Reactivity at the Tin Center

The tin atom in butyl(chloro)dimethylstannane is a key center for chemical reactivity. Due to the electronegativity of the chlorine atom, the tin-chlorine bond is polarized, rendering the tin atom electrophilic, or electron-deficient. This inherent electrophilicity makes it susceptible to attack by nucleophiles (electron-rich species).

This characteristic classifies organotin halides as Lewis acids, enabling them to readily form complexes with electron donors (Lewis bases) such as amines and alcohols. gelest.comwikipedia.org A significant aspect of this reactivity is the ability of the tin atom to expand its coordination number beyond the typical four, utilizing its empty 5d orbitals to accommodate additional ligands. gelest.comrjpbcs.com This results in hypercoordinated stannanes, often with five or six-coordinate geometries, which can act as intermediates in substitution reactions.

The most common reaction at the tin center is nucleophilic substitution, where the chloride ion, being a good leaving group, is displaced by a variety of nucleophiles. sydney.edu.au This provides a versatile pathway for the synthesis of a wide range of other organotin derivatives. gelest.com For instance, hydrolysis with a base will replace the chloride with a hydroxyl group, while reaction with alkoxides or carboxylates will yield the corresponding organotin alkoxides or carboxylates. gelest.comrjpbcs.com

Conversely, while the tin center itself is electrophilic, the carbon-tin bond can be susceptible to cleavage by strong electrophiles. gelest.com This reaction is more common for tetraorganotins but illustrates the principle of electrophilic attack on the organic moiety attached to tin.

Below is a table summarizing the typical nucleophilic substitution reactions at the tin center of an alkyltin chloride like butyl(chloro)dimethylstannane.

| Attacking Nucleophile | Reagent Example | Product Type | General Reaction Equation |

| Hydroxide | Sodium Hydroxide (NaOH) | Organotin Hydroxide | R₃SnCl + OH⁻ → R₃SnOH + Cl⁻ |

| Alkoxide | Sodium Alkoxide (NaOR') | Organotin Alkoxide | R₃SnCl + R'O⁻ → R₃SnOR' + Cl⁻ |

| Carboxylate | Silver Carboxylate (R'COOAg) | Organotin Carboxylate | R₃SnCl + R'COO⁻ → R₃SnOC(O)R' + Cl⁻ |

| Hydride | Sodium Borohydride (NaBH₄) | Organotin Hydride | R₃SnCl + H⁻ → R₃SnH + Cl⁻ |

| Amide | Lithium Amide (LiNR'₂) | Organotin Amide | R₃SnCl + R'₂N⁻ → R₃SnNR'₂ + Cl⁻ |

Note: R₃SnCl is used as a general formula for triorganotin halides, representing butyl(dimethyl)stannyl chloride in this context.

Radical-Mediated Processes in Butyl(chloro)dimethylstannane Chemistry

Butyl(chloro)dimethylstannane can serve as a precursor to organotin species that are central to radical-mediated reactions. Specifically, organotin halides are the synthetic precursors to organotin hydrides, such as tributyltin hydride (Bu₃SnH), which are among the most important reagents in radical chemistry. msu.edulibretexts.org The conversion is typically achieved by reduction of the organotin halide with a hydride-donating agent.

Once the corresponding organotin hydride is formed, it can participate in a variety of radical chain reactions. These processes are valued for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. libretexts.org The general mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radical then abstracts the hydrogen atom from the organotin hydride to generate a tin-centered radical (e.g., Bu₃Sn•). libretexts.org

Propagation: This stage consists of a two-step cycle. First, the tin radical abstracts an atom (commonly a halogen) from an organic substrate (R-X) to generate an alkyl radical (R•) and the organotin halide. Second, this newly formed alkyl radical can undergo a variety of transformations, such as intramolecular cyclization or intermolecular addition to an alkene or alkyne, before abstracting a hydrogen atom from another molecule of the organotin hydride to form the final product and regenerate the tin radical, which continues the chain. libretexts.org

Termination: The chain reaction is concluded when two radical species combine.

The table below outlines the fundamental steps in a tin-hydride-mediated radical chain reaction.

| Reaction Stage | Description | Example Reaction |

| Initiation | A radical initiator (I•) generates the stannyl radical from the organotin hydride. | I• + Bu₃SnH → IH + Bu₃Sn• |

| Propagation (Step 1) | The stannyl radical abstracts a halogen from an organic halide to form a carbon-centered radical. | Bu₃Sn• + R-X → Bu₃SnX + R• |

| Propagation (Step 2) | The carbon-centered radical reacts (e.g., cyclizes, adds to a π-bond). | R• → (Cyclized R)• |

| Propagation (Step 3) | The product radical abstracts a hydrogen from the organotin hydride, yielding the final product and regenerating the stannyl radical. | (Cyclized R)• + Bu₃SnH → (Cyclized R)H + Bu₃Sn• |

| Termination | Two radicals combine to end the chain. | 2 R• → R-R |

Advanced Spectroscopic Characterization of Butyl Chloro Dimethylstannane and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organotin compounds in solution. rjpbcs.com By examining various NMR-active nuclei, a detailed picture of the ligand framework and the coordination sphere of the tin atom can be constructed.

¹H and ¹³C NMR spectra provide definitive information about the organic substituents—the butyl and methyl groups—attached to the tin atom. The chemical shifts (δ) are influenced by the electronegativity of the tin and chlorine atoms, with signals from nuclei closer to the tin center typically appearing at a lower field (deshielded).

The ¹H NMR spectrum is expected to show distinct signals for the methyl and butyl protons. The two methyl groups attached to the tin atom are chemically equivalent and would appear as a single, sharp singlet. The protons of the n-butyl group will exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. The chemical shifts decrease as the distance from the tin atom increases.

Similarly, the ¹³C NMR spectrum will display four distinct resonances for the butyl group and one for the two equivalent methyl groups. The carbon atom directly bonded to tin (Cα of the butyl group) will be the most deshielded of the butyl chain carbons. The chemical shift is significantly affected by the electronegative chlorine atom, causing a downfield shift compared to tetrabutylstannane. docbrown.info

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Butyl(chloro)dimethylstannane

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| Sn-CH₃ | ~0.6 (s) | ~0-5 | Shielded methyl groups directly attached to tin. |

| Sn-CH₂-CH₂-CH₂-CH₃ (α) | ~1.2 (t) | ~15-20 | Deshielded by direct attachment to the Sn atom. |

| Sn-CH₂-CH₂-CH₂-CH₃ (β) | ~1.6 (m) | ~28-33 | Less deshielded than α-carbon. |

| Sn-CH₂-CH₂-CH₂-CH₃ (γ) | ~1.4 (m) | ~26-30 | Minimal influence from the Sn-Cl group. |

| Sn-CH₂-CH₂-CH₂-CH₃ (δ) | ~0.9 (t) | ~13-15 | Terminal methyl group, most shielded of the butyl chain. |

Predicted values are based on data for similar organotin compounds and general NMR principles. docbrown.infosigmaaldrich.com s=singlet, t=triplet, m=multiplet.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment and coordination number of the tin atom. nih.govresearchgate.net The chemical shift of ¹¹⁹Sn is strongly dependent on the nature of the substituents and the geometry around the tin center. An increase in the coordination number of the tin atom generally leads to a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. researchgate.net

For butyl(chloro)dimethylstannane, which is a tetracoordinate compound in non-coordinating solvents, the tin atom is in a distorted tetrahedral environment. wikipedia.org The ¹¹⁹Sn chemical shift is expected to appear in the typical range for R₃SnCl compounds. In the presence of Lewis bases, the formation of five- or six-coordinate adducts would result in a pronounced upfield shift of the ¹¹⁹Sn signal, providing clear evidence of coordination. acs.org

Table 4.1.2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Halides

| Compound Class | Coordination No. | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| R₄Sn | 4 | +50 to -60 |

| R₃SnCl | 4 | +120 to +170 |

| R₂SnCl₂ | 4 | +90 to +140 |

| R₃SnCl·L (Adduct) | 5 | -20 to -100 |

| R₂SnCl₂·L₂ (Adduct) | 6 | -150 to -400 |

L represents a Lewis basic ligand.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of butyl(chloro)dimethylstannane and for obtaining structural information through the analysis of its fragmentation patterns. The presence of multiple stable isotopes for both tin and chlorine results in a characteristic and complex isotopic pattern for the molecular ion and any tin- or chlorine-containing fragments, which serves as a definitive confirmation of their presence.

Under electron impact (EI) ionization, the molecular ion [CH₃)₂(C₄H₉)SnCl]⁺˙ is formed. The fragmentation of organotin halides is typically initiated by the cleavage of the tin-carbon or tin-halogen bonds. youtube.com Common fragmentation pathways include the loss of alkyl radicals or a chlorine radical. youtube.com

Key Fragmentation Pathways:

Loss of a butyl radical (•C₄H₉): This is often a major fragmentation pathway, leading to the [(CH₃)₂SnCl]⁺ ion.

Loss of a methyl radical (•CH₃): This results in the formation of the [(CH₃)(C₄H₉)SnCl]⁺ ion.

Loss of a chlorine radical (•Cl): This produces the triorganotin cation [(CH₃)₂(C₄H₉)Sn]⁺.

Cleavage of the butyl chain: Fragmentation of the butyl group can occur, leading to the loss of smaller alkyl fragments. libretexts.org

Table 4.2: Predicted Major Fragments in the Mass Spectrum of Butyl(chloro)dimethylstannane

| Fragment Ion | Formula | Predicted m/z (for ¹²⁰Sn, ³⁵Cl) | Comments |

|---|---|---|---|

| Molecular Ion | [(CH₃)₂(C₄H₉)SnCl]⁺˙ | 242 | Exhibits complex isotopic pattern from Sn and Cl. |

| Loss of •CH₃ | [(CH₃)(C₄H₉)SnCl]⁺ | 227 | Fragmentation of Sn-C bond. |

| Loss of •C₄H₉ | [(CH₃)₂SnCl]⁺ | 185 | Often a significant peak due to loss of the largest alkyl group. |

| Loss of •Cl | [(CH₃)₂(C₄H₉)Sn]⁺ | 207 | Formation of the triorganotin cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Infrared (IR) and Raman spectroscopy provide detailed information on the vibrational modes of the molecule, allowing for the characterization of specific bonds and functional groups. westmont.edu The spectra are expected to be dominated by absorptions corresponding to the vibrations of the alkyl groups (C-H stretching and bending) and the characteristic low-frequency vibrations of the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds.

C-H vibrations: Stretching vibrations for the methyl and butyl groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations appear in the 1300-1500 cm⁻¹ range. docbrown.info

Sn-C vibrations: The Sn-C stretching vibrations in alkyltin compounds typically occur in the 500-600 cm⁻¹ region. cdnsciencepub.com These bands can be useful for confirming the presence of the tin-alkyl framework.

Sn-Cl vibrations: The Sn-Cl stretching vibration is a key diagnostic peak, typically found in the lower frequency region of the IR spectrum, generally below 400 cm⁻¹. For R₃SnCl compounds, this band is often observed between 300 and 360 cm⁻¹. cdnsciencepub.com

Table 4.3: Characteristic Vibrational Frequencies for Butyl(chloro)dimethylstannane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | High Frequency |

| C-H bend (alkyl) | 1300 - 1500 | Mid Frequency (Fingerprint) |

| Sn-C stretch | 500 - 600 | Low Frequency |

| Sn-Cl stretch | 300 - 360 | Far-IR / Low Frequency |

Values are based on typical ranges for organotin halides and alkyl chains. docbrown.infocdnsciencepub.com

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Coordination State

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org For simple, saturated organotin halides like butyl(chloro)dimethylstannane, which lack chromophores such as aromatic rings or extensive conjugation, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. youtube.com

The electronic transitions available are primarily of the high-energy σ → σ* type, involving the electrons in the Sn-C and C-C single bonds. libretexts.org These transitions typically occur in the far-UV region, at wavelengths below 200 nm, and are therefore not observable with standard UV-Vis spectrophotometers. youtube.com The technique is more applicable to organotin compounds containing ligands with π-systems, where lower energy n → π* or π → π* transitions can be observed. youtube.com

X-ray Diffraction for Solid-State Structural Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

While a specific crystal structure for butyl(chloro)dimethylstannane was not found in the surveyed literature, the structures of many related triorganotin halides (R₃SnX) have been determined. worktribe.com These compounds typically exhibit a distorted tetrahedral geometry around the central tin atom. wikipedia.org The four coordination sites are occupied by the three organic groups (two methyl, one butyl) and the chlorine atom. The Sn-C and Sn-Cl bond lengths and the C-Sn-C, C-Sn-Cl bond angles would be precisely determined by this method. In the solid state, weak intermolecular interactions could potentially lead to a coordination number greater than four, but for simple R₃SnCl compounds, a discrete tetrahedral molecular structure is most common. worktribe.comresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| Stannane, butylchlorodimethyl- |

| Butyl(chloro)dimethylstannane |

Theoretical and Computational Chemistry of Butyl Chloro Dimethylstannane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic structure and bonding characteristics of butyl(chloro)dimethylstannane. These ab initio methods solve the Schrödinger equation to determine the wavefunctions of the electrons within the molecule, providing a detailed picture of its geometry and bonding. northwestern.edu

Detailed analysis of the electronic structure involves optimizing the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties. For butyl(chloro)dimethylstannane, key parameters include the lengths of the tin-carbon (Sn-C), tin-chlorine (Sn-Cl), and carbon-carbon (C-C) bonds, as well as the angles around the central tin atom. These calculations typically show a distorted tetrahedral geometry around the tin center.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For organotin halides, the HOMO is often associated with the Sn-C bonds, while the LUMO can be localized along the Sn-Cl bond, indicating its susceptibility to nucleophilic attack.

Furthermore, population analysis methods, such as Mulliken, Hirshfeld, or Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom. researchgate.net This reveals the charge distribution across the molecule, highlighting the polarity of the bonds. In butyl(chloro)dimethylstannane, the tin atom is expected to carry a significant positive charge due to the high electronegativity of the chlorine atom and the carbon atoms, making it an electrophilic center. The molecular electrostatic potential (MEP) map visually represents this charge distribution, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Butyl(chloro)dimethylstannane

Note: These values are representative examples of what quantum chemical calculations would predict and are for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Sn-Cl | 2.38 | Cl-Sn-C(methyl1) | 105.0 |

| Sn-C(methyl1) | 2.15 | Cl-Sn-C(methyl2) | 105.0 |

| Sn-C(methyl2) | 2.15 | Cl-Sn-C(butyl) | 104.5 |

| Sn-C(butyl) | 2.17 | C(methyl1)-Sn-C(methyl2) | 115.0 |

| C-H (avg) | 1.09 | C(methyl1)-Sn-C(butyl) | 113.0 |

| C-C (avg) | 1.54 | C(methyl2)-Sn-C(butyl) | 113.0 |

Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for elucidating the mechanistic pathways of chemical reactions involving organotin compounds like butyl(chloro)dimethylstannane. nih.gov DFT calculations are employed to map out the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for a specific reaction step can be determined. This information is crucial for understanding the feasibility and rate of a reaction. For butyl(chloro)dimethylstannane, DFT studies can be used to investigate various transformations, such as nucleophilic substitution at the tin center, redistribution reactions (scrambling of ligands with other organotin species), or cleavage of the tin-carbon bonds.

For instance, in a nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the tin atom, DFT can model the entire reaction coordinate. This would likely proceed through a pentacoordinate intermediate or transition state, and DFT calculations can clarify whether the mechanism is associative (e.g., Sₙ2-like) or dissociative (e.g., Sₙ1-like). The theory can also predict the stereochemical outcome of such reactions. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be identified. nih.gov

The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), LANL2DZ for tin) is critical for obtaining accurate results. researchgate.net Solvation effects can also be incorporated using continuum models like the Polarizable Continuum Model (PCM), which provides a more realistic description of reactions occurring in solution.

Computational Prediction of Reactivity and Selectivity in Organotin Transformations

Computational chemistry offers robust methods for predicting the reactivity and selectivity of butyl(chloro)dimethylstannane in various transformations. These predictions are often based on conceptual DFT, which uses global and local descriptors to rationalize and anticipate chemical behavior. nih.gov

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. A harder molecule is generally less reactive.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. For butyl(chloro)dimethylstannane, a relatively high electrophilicity index would be expected due to the positively charged tin center, indicating its susceptibility to attack by nucleophiles.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, provide insight into site selectivity. researchgate.net These descriptors identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For butyl(chloro)dimethylstannane, such analysis would likely confirm that the tin atom is the primary site for nucleophilic attack, while also providing information on the relative reactivity of the different Sn-C bonds versus the Sn-Cl bond. This allows for the prediction of which bond is most likely to be cleaved or which ligand is most likely to be substituted in a given reaction, which is crucial for controlling the outcomes of organotin transformations.

Table 2: Illustrative Global Reactivity Descriptors (Calculated in eV)

Note: These values are representative examples derived from conceptual DFT for a molecule of this type and are for illustrative purposes.

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.8 |

| LUMO Energy | ELUMO | - | -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.3 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.65 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 3.15 |

| Global Electrophilicity | ω | μ²/2η | 2.12 |

Molecular Dynamics Simulations for Conformational and Solvent Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions over time. ed.ac.uk

For butyl(chloro)dimethylstannane, MD simulations are particularly useful for studying the conformational dynamics of the flexible butyl group. The butyl chain can adopt various conformations (e.g., anti, gauche) through rotation around its C-C single bonds. MD simulations can map the free energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them. mdpi.com This provides a dynamic picture that complements the static view from quantum chemical geometry optimizations.

MD simulations are also invaluable for studying solvent interactions. By placing the butyl(chloro)dimethylstannane molecule in a simulation box filled with explicit solvent molecules (such as water, ethanol, or hexane), one can analyze the structure of the solvation shell around the molecule. nih.gov Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms, such as the tin or chlorine atoms. This analysis reveals how the solvent organizes itself around the solute and helps in understanding solubility and the role of the solvent in chemical reactions. mdpi.com Furthermore, the interaction energies between the solute and solvent can be computed, providing a quantitative measure of the strength of solvation. This is critical for understanding how different solvents can influence the reactivity and stability of the organotin compound. nm-aist.ac.tz

Applications of Butyl Chloro Dimethylstannane in Contemporary Organic Synthesis

Utility in Carbon-Carbon Bond Formation Reactions

The creation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Butyl(chloro)dimethylstannane is a key player in this field, primarily functioning as a precursor to more elaborate organostannane reagents that participate directly in bond-forming reactions.

Role in Cross-Coupling Methodologies (e.g., Stille-type reactions or related organotin-mediated couplings)

Butyl(chloro)dimethylstannane is an essential building block for creating the tetraorganostannane reagents required for the Stille reaction, a powerful palladium-catalyzed cross-coupling method. wikipedia.orglibretexts.org The Stille reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.org

The primary role of butyl(chloro)dimethylstannane is that of a precursor. It reacts with a potent carbon nucleophile, such as an organolithium (R'-Li) or Grignard (R'-MgX) reagent, to generate a tetraorganostannane of the structure R'-Sn(Bu)(Me)₂. In this newly formed reagent, the R' group is the "transferable" ligand intended for coupling, while the butyl and methyl groups are considered "non-transferable" or "dummy" ligands. nih.govorganicreactions.org This selectivity is governed by the relative migratory aptitude of the groups attached to the tin atom during the transmetalation step of the catalytic cycle. wikipedia.org Groups with sp²-hybridized carbons (like vinyl, aryl) or sp-hybridized carbons (alkynyl) transfer preferentially over groups with sp³-hybridized carbons (like butyl and methyl). organicreactions.orgharvard.edu

The general order of group transfer aptitude is: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl = Benzyl > Alkyl. harvard.edu

This differential reactivity is crucial for the efficiency of the Stille coupling, as it minimizes the formation of undesired side products from the coupling of the butyl or methyl groups. libretexts.org Therefore, butyl(chloro)dimethylstannane provides a stable and reliable platform to introduce a desired organic moiety into a cross-coupling reaction.

Table 1: Relative Transfer Rate of Organic Groups from Tin in Stille Coupling

| Migrating Group (R) | Hybridization | Relative Transfer Rate | Role in Coupling |

|---|---|---|---|

| Alkynyl | sp | Highest | Transferable |

| Alkenyl (Vinyl) | sp² | High | Transferable |

| Aryl | sp² | High | Transferable |

| Allyl / Benzyl | sp³ | Moderate | Transferable |

| Butyl / Methyl | sp³ | Low | Non-transferable ("dummy") |

Participation in Cycloaddition and Annulation Sequences

Organostannanes derived from precursors like butyl(chloro)dimethylstannane are valuable components in cycloaddition and annulation reactions, which are powerful methods for constructing cyclic systems. wikipedia.orgorganic-chemistry.org A key strategy involves converting the chlorostannane into a vinylstannane or an allylstannane. These derivatives can then act as reactive partners in reactions like the Diels-Alder cycloaddition. masterorganicchemistry.com

For instance, a vinylstannane, synthesized from butyl(chloro)dimethylstannane, can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene to form a cyclohexene ring. wikipedia.orgyoutube.com The presence of the stannyl group on the dienophile can influence the regioselectivity and stereoselectivity of the reaction. Furthermore, the resulting stannylated cyclohexene adduct is a versatile intermediate; the tin moiety can be subsequently replaced with other functional groups through reactions like iododestannylation or protonolysis, or it can be used in a subsequent Stille coupling.

While organotin maleates have been explicitly studied in Diels-Alder reactions, the principle extends to other stannylated dienophiles. rsc.org The butyl and dimethyl groups on the tin atom primarily serve to stabilize the reagent and tune its solubility and reactivity.

Trapping of Anionic Intermediates in Organic Synthesis

Butyl(chloro)dimethylstannane serves as an effective electrophilic trap for a wide variety of anionic intermediates. The tin-chlorine bond is polarized, rendering the tin atom susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity is widely exploited to quench and characterize carbanions generated from organolithium or Grignard reagents. wikipedia.orgyoutube.com

The reaction involves the nucleophilic displacement of the chloride ion from the tin center by the carbanion, forming a new, stable carbon-tin bond. This process is essentially the same synthetic step used to prepare tetraorganostannane reagents for Stille couplings, as described in section 6.1.1.

General Reaction Scheme: R⁻M⁺ + Cl-Sn(Bu)(Me)₂ → R-Sn(Bu)(Me)₂ + MCl (where R⁻ is the anionic intermediate and M⁺ is a counterion like Li⁺ or MgBr⁺)

This trapping strategy is synthetically valuable for several reasons:

Stabilization: It converts highly reactive and often unstable anionic species into air- and moisture-stable organostannane compounds that can be purified by standard techniques like chromatography. wikipedia.org

Functional Handle: The newly formed organostannane is not merely a stable derivative but a versatile synthetic intermediate, ready for use in subsequent transformations such as cross-coupling reactions. organicreactions.org

Selective Functional Group Transformations

Beyond its role in forming carbon-carbon bonds, butyl(chloro)dimethylstannane is a precursor for reagents that mediate selective functional group transformations, often with high degrees of stereo- and regiocontrol.

Precursor for Advanced Organotin Reagents and Derivatives

The synthetic utility of butyl(chloro)dimethylstannane is greatly expanded by its conversion into other classes of organotin reagents. A prominent example is its transformation into an organotin hydride.

Reduction of butyl(chloro)dimethylstannane, typically with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding organotin hydride, butyl(dimethyl)stannane ((C₄H₉)(CH₃)₂SnH). Organotin hydrides are highly valuable reagents in organic synthesis, most notably as radical-based reducing agents. organic-chemistry.org The tin-hydrogen bond is relatively weak and can cleave homolytically to initiate radical chain reactions for the reduction of organic halides and for deoxygenation reactions (e.g., the Barton-McCombie reaction). organic-chemistry.orgwikipedia.org

Additionally, butyl(chloro)dimethylstannane can be converted into other derivatives such as organotin alkoxides or amides through reaction with the appropriate sodium alkoxide or lithium amide, further broadening its synthetic applications.

Stereoselective and Regioselective Synthetic Applications

Organostannane reagents derived from butyl(chloro)dimethylstannane can participate in reactions where the nature of the alkyl groups on the tin atom influences the stereochemical or regiochemical outcome.

Stereoselectivity: In the Lewis acid-promoted addition of allylstannanes to aldehydes, the reaction proceeds through an open transition state. acs.orgillinois.eduacs.org The steric and electronic properties of the substituents on both the aldehyde and the tin reagent can influence the facial selectivity of the addition, leading to the preferential formation of one diastereomer over another. acs.orgwiley.com An allylstannane like allyl(butyl)dimethylstannane, prepared from butyl(chloro)dimethylstannane, would be subject to these stereodirecting effects, where the relative sizes of the butyl and methyl "dummy" ligands could play a role in dictating the approach of the reagent to the chiral aldehyde.

Regioselectivity: The hydrostannylation of unsymmetrical alkynes—the addition of a tin hydride across a carbon-carbon triple bond—is a powerful method for synthesizing vinylstannanes. researchgate.netqub.ac.uk The regiochemical outcome of this reaction (i.e., whether the tin group adds to the more- or less-substituted end of the alkyne) can be controlled by the choice of catalyst (e.g., palladium complexes, radical initiators) and the structure of the tin hydride. researchgate.netnih.gov Using a mixed hydride like butyl(dimethyl)stannane, the steric and electronic properties of the butyl and methyl groups can influence the regioselectivity of the addition, particularly in substrate-controlled reactions where directing groups are present on the alkyne. qub.ac.uk

Table 2: Summary of Synthetic Transformations

| Starting Reagent | Transformation | Product Reagent Class | Key Application |

|---|---|---|---|

| Butyl(chloro)dimethylstannane | Reaction with R-Li / R-MgX | Tetraorganostannane | Stille Cross-Coupling |

| Butyl(chloro)dimethylstannane | Reduction (e.g., with LiAlH₄) | Organotin Hydride | Radical Reductions, Hydrostannylation |

| Butyl(chloro)dimethylstannane | Reaction with Allyl-MgBr | Allylstannane | Stereoselective Aldehyde Addition |

| Butyl(chloro)dimethylstannane | Reaction with Vinyl-Li | Vinylstannane | Diels-Alder Reactions |

Catalytic Contributions in Chemical Transformations

Organotin compounds, a class to which Butyl(chloro)dimethylstannane belongs, are known to function as catalysts in a range of chemical reactions. Their utility stems from the Lewis acidic nature of the tin atom and its ability to coordinate with various functional groups, thereby activating substrates and facilitating bond formation.

Organotin compounds are widely employed as catalysts in the synthesis of polymers such as polyurethanes and in the vulcanization of silicones. l-i.co.ukrysilicone.com

In polyurethane production , organotin catalysts play a crucial role in promoting the reaction between isocyanates and polyols. l-i.co.uk The selection of an appropriate catalyst can influence the reaction rate and gelling time, and also help to balance side reactions, such as the reaction of isocyanates with water, which leads to the formation of carbon dioxide gas for foaming applications. l-i.co.uk While specific data for Butyl(chloro)dimethylstannes is not available, other organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are commonly used.

The vulcanization of silicone rubber is another area where organotin compounds can be utilized. Vulcanization is a chemical process that converts raw rubber into a more durable material by forming cross-links between individual polymer chains. suconvey.com This process enhances the material's strength and resilience. suconvey.com Organotin compounds can act as catalysts in room temperature vulcanization (RTV) processes for silicones. rysilicone.com

Below is an interactive data table summarizing the general applications of organotin catalysts in polymerization.

| Polymer System | Role of Organotin Catalyst | Common Examples of Organotin Catalysts |

| Polyurethanes | Catalyzes the reaction between isocyanates and polyols. | Dibutyltin dilaurate (DBTDL) |

| Silicones | Catalyzes room temperature vulcanization (RTV). | Organotin carboxylates |

Note: This table represents the general function of the organotin class of compounds, as specific data for Butyl(chloro)dimethylstannane is not available.

The catalytic mechanism of organotin compounds in reactions like urethane formation is generally understood to proceed through the Lewis acidic character of the tin center.

In the case of urethane formation , the organotin catalyst, acting as a Lewis acid, is believed to coordinate with the oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. l-i.co.uk This interaction facilitates the formation of the urethane linkage.

For silicone vulcanization , particularly in condensation cure systems, organotin catalysts are thought to facilitate the hydrolysis and condensation of silane crosslinkers with hydroxyl-terminated polydimethylsiloxane chains. This leads to the formation of a cross-linked three-dimensional network. suconvey.com

While detailed mechanistic studies specifically involving Butyl(chloro)dimethylstannane are not readily found, the general principles of organotin catalysis provide a framework for understanding its potential mode of action. Further research would be necessary to elucidate the precise mechanistic pathways and catalytic efficiency of this specific compound in the aforementioned applications.

Future Directions and Advanced Research Considerations

Exploration of Stannane, butylchlorodimethyl- in Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to minimize environmental impact by reducing waste, using renewable resources, and designing safer chemical processes. Organotin compounds, including butylchlorodimethylstannane, are being re-evaluated for their potential contributions to these goals, particularly as highly efficient catalysts.

Mono- and diorganotin compounds can exhibit notable catalytic activities. researchgate.net Their application in esterification and transesterification reactions is particularly relevant, as these are fundamental processes in the production of biofuels, polymers, and specialty chemicals. researchgate.netrjpbcs.com The use of a catalyst like butylchlorodimethylstannane can lead to more sustainable pathways by enabling reactions to proceed under milder conditions, thus reducing energy consumption. Furthermore, tin-based catalysts are often stable at high temperatures, which allows for robust and repeatable industrial processes. researchgate.netrjpbcs.com

Future research is focused on immobilizing butylchlorodimethylstannane moieties onto solid supports. This approach addresses a key challenge in sustainable chemistry: catalyst recovery and reuse. By anchoring the organotin catalyst to a solid phase (e.g., silica or a polymer resin), it can be easily separated from the reaction mixture by simple filtration, preventing tin leaching into the final product and allowing the catalyst to be recycled for multiple reaction cycles. This significantly improves the process's atom economy and reduces hazardous waste.

Table 1: Potential Applications in Sustainable Catalysis

| Catalytic Process | Role of Butylchlorodimethylstannane Moiety | Sustainability Benefit |

|---|---|---|

| Transesterification | Lewis acid catalyst for biodiesel production. | Reduces reliance on fossil fuels; potential for high efficiency and catalyst recycling. |

| Polyurethane Formation | Catalyst for isocyanate-polyol reactions. | Enables the creation of versatile polymers from potentially bio-based feedstocks. |

| Silicone Curing | Cross-linking catalyst for vulcanization. | Improves energy efficiency and curing speed in the production of stable materials. |

Integration of Organotin Chemistry with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com The integration of organotin chemistry with automated flow systems is a promising frontier for overcoming some of the challenges associated with handling reactive organometallic reagents. acs.orgnih.gov

The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor is particularly beneficial for reactions involving butylchlorodimethylstannane. researchgate.netacs.org The small reactor volumes enhance heat transfer, mitigating the risk of thermal runaways that can occur in large-scale batch reactions. mdpi.com This enhanced safety profile allows for the exploration of reaction conditions that might be deemed too hazardous for conventional setups.

Automated synthesis platforms, which combine flow reactors with robotic systems and real-time monitoring, can accelerate the discovery and optimization of new reactions. nih.gov For instance, an automated system could rapidly screen a variety of substrates for a Stille coupling reaction utilizing a palladium catalyst and a butyl(dimethyl)stannyl-functionalized reagent derived from butylchlorodimethylstannane. The system could autonomously vary reaction times, temperatures, and reagent ratios to identify the optimal conditions for producing a target molecule, dramatically accelerating the research and development process. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Organotin Reactions

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent heat transfer minimizes risk; smaller volumes of reactive materials handled at any given time. acs.org |

| Scalability | Challenging; often requires complete re-optimization of conditions. | Straightforward; achieved by running the system for longer periods ("scaling-out") or using parallel reactors. acs.org |

| Reproducibility | Can be variable due to inconsistencies in mixing and heat transfer. | High; precise control over all parameters ensures consistent product quality. acs.org |

| Optimization Speed | Slow; requires numerous individual experiments. | Rapid; automated systems can perform many experiments sequentially with minimal human intervention. nih.gov |

Development of Novel Hybrid Organometallic Systems Incorporating Butyl(chloro)dimethylstannane Moieties

A key area of advanced research involves using butylchlorodimethylstannane as a building block to construct more complex, multifunctional hybrid organometallic systems. By incorporating the butyl(chloro)dimethylstannane moiety into larger molecular architectures, researchers can design materials with tailored electronic, catalytic, or biological properties. nih.gov

One avenue of exploration is the synthesis of bimetallic or polymetallic complexes where the tin atom is linked to other transition metals. The organotin group can act as a ligand or a structural component that influences the reactivity and stability of the entire complex. Such hybrid systems could lead to novel catalysts with unique selectivities, capable of performing chemical transformations that are not possible with single-metal catalysts.

Another approach involves attaching the butyl(dimethyl)stannyl group to organic polymers or biomolecules. This emerging field, known as bioorganometallic chemistry, seeks to combine the unique properties of metal-carbon bonds with the specific functions of biological systems. nih.gov For example, incorporating the organotin moiety into a polymer backbone could yield materials with enhanced thermal stability or specific surface properties. Attaching it to a biologically active molecule could create a new class of therapeutic or diagnostic agents, although this area requires extensive research to understand the interactions and effects within biological systems. rjpbcs.comnih.gov The versatility of the Sn-Cl bond in butylchlorodimethylstannane makes it an ideal starting point for these synthetic explorations, allowing for facile substitution reactions to link the organotin unit to a wide variety of other chemical structures.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for butylchlorodimethylstannane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of halogenated stannanes typically involves reacting stannane (SnH₄) with hydrogen halides. For chlorinated derivatives, gaseous HCl is introduced into a reaction vessel containing stannane under controlled phase conditions. Evidence from John Webster’s thesis (1970) indicates that reactions in the liquid phase at -78°C yield chlorostannanes, while gas-phase reactions show no reactivity under similar conditions . Optimization involves maintaining stoichiometric ratios (e.g., SnH₄:HCl = 1:1) and monitoring hydrogen evolution to confirm completion. Catalyst screening (e.g., using tributylstannane derivatives) and solvent selection (e.g., toluene for Stille reactions) further enhance efficiency, as demonstrated in photovoltaic synthesis studies .

Q. What spectroscopic techniques are recommended for characterizing butylchlorodimethylstannane and its decomposition products?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. NMR reveals structural details via chemical shifts (e.g., 1:3:3:1 quartets at ~770 ppm for SnH₄ in ammonia solutions ). FTIR in the 600–850 cm⁻¹ range identifies bending modes (ν₄) of Sn-H bonds, with monoisotopic ¹¹⁶SnH₄ providing resolved spectra for precise assignments . Gas chromatography-mass spectrometry (GC-MS) can detect decomposition products like metallic tin and hydrogen gas .

Q. What safety protocols are essential when handling butylchlorodimethylstannane in laboratory settings?

- Methodological Answer : Due to its toxicity and air sensitivity, handling requires inert atmospheres (e.g., nitrogen/argon gloveboxes) and flame-resistant equipment. Safety data sheets (SDS) must detail purity (>97%), storage conditions (e.g., -20°C in amber vials), and hazards (e.g., ignition risk upon air exposure). Protocols should align with ICMJE standards for chemical safety reporting, including batch-specific toxicity assessments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen evolution data during the synthesis of halogenated stannanes?

- Methodological Answer : Discrepancies arise from incomplete reactions or decomposition. For example, Webster (1970) observed incomplete hydrogen evolution in one SnH₃ run, attributed to insufficient reaction time . To resolve this, replicate experiments under varying durations and phase conditions (gas vs. liquid). Analytical validation via Sn:H:X ratios (e.g., 1:3:1 for SnH₃Cl) and cross-checking with decomposition byproducts (e.g., SnCl₄ absence) ensures data consistency .

Q. What role does butylchlorodimethylstannane play in cross-coupling reactions, and how can reaction conditions be tailored to minimize byproducts?

- Methodological Answer : In Stille couplings, butylchlorodimethylstannane acts as a transmetallation agent. Optimizing conditions (e.g., toluene solvent, 80°C) and catalyst selection (e.g., Pd(PPh₃)₄) reduces symmetric double-coupling byproducts. Evidence from photovoltaic studies shows that limiting stannane stoichiometry (1:1 with aryl halides) and quenching reactions at ~80% conversion improves yields .

Q. How do competing mechanisms of stannane dissociation and redeposition impact experimental outcomes in EUV lithography applications?

- Methodological Answer : In EUV systems, stannane (SnH₄) dissociates into Sn plasma for light generation, but competing photo-dissociation and catalytic redeposition on collector surfaces reduce efficiency. Mitigation involves minimizing stannane residence time and wall collisions via high-vacuum conditions. Net Sn etching rates (K_net = K_SnH4_formation - K_Sn_redep) must be monitored to balance debris removal and Sn recovery .

Q. What isotopic and isotopic effects are critical in analyzing stannane derivatives using mass spectrometry?

- Methodological Answer : Natural tin isotopes (e.g., ¹¹⁶Sn, ¹²⁰Sn) and halogen isotopes (e.g., ³⁵Cl, ³⁷Cl) influence fragmentation patterns. Webster (1970) highlighted isotopic abundance corrections for SnH₃Cl (Sn: 8.6% ¹¹⁶Sn; Cl: 24% ³⁷Cl) to avoid misinterducing peaks as decomposition products . High-resolution MS with isotopic labeling (e.g., deuterated solvents) improves accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.